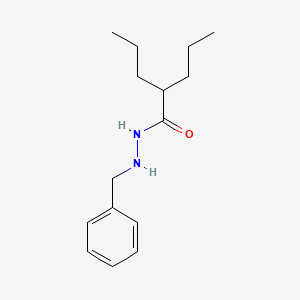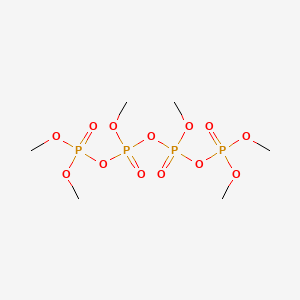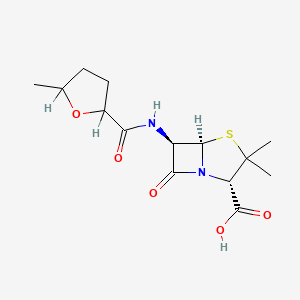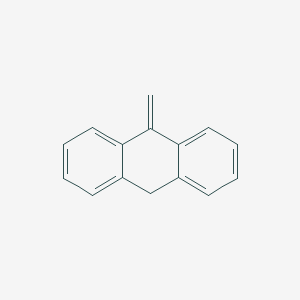![molecular formula C27H25N B14667056 N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline CAS No. 38764-41-9](/img/structure/B14667056.png)
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including organic electronics and photophysics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline typically involves the reaction of pyrene with N,N-dimethylaniline under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where pyrene is alkylated with N,N-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for
Propiedades
Número CAS |
38764-41-9 |
|---|---|
Fórmula molecular |
C27H25N |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(3-pyren-1-ylpropyl)aniline |
InChI |
InChI=1S/C27H25N/c1-28(2)24-16-9-19(10-17-24)5-3-6-20-11-12-23-14-13-21-7-4-8-22-15-18-25(20)27(23)26(21)22/h4,7-18H,3,5-6H2,1-2H3 |
Clave InChI |
NLTUQBFDRHRJLK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


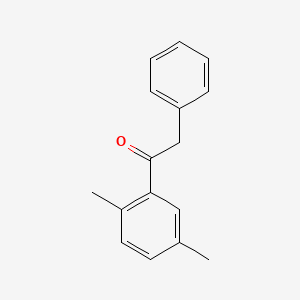
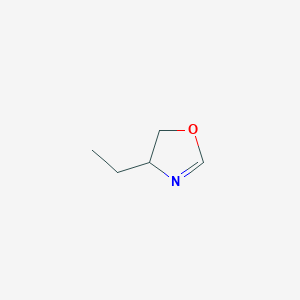
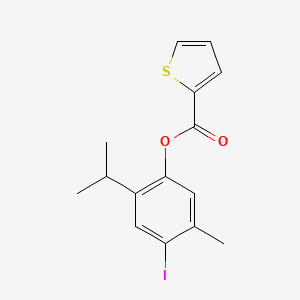
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
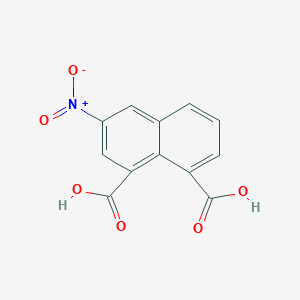
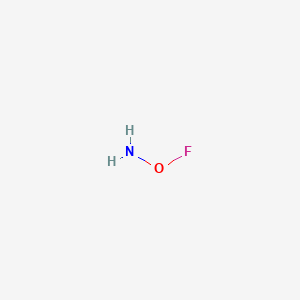
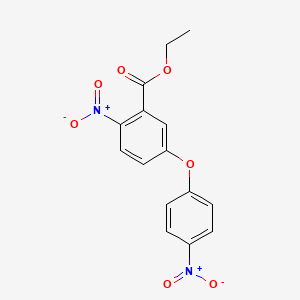
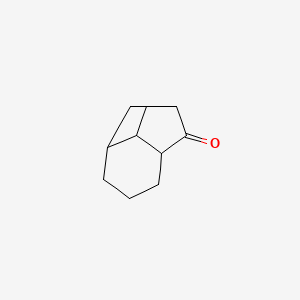
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
